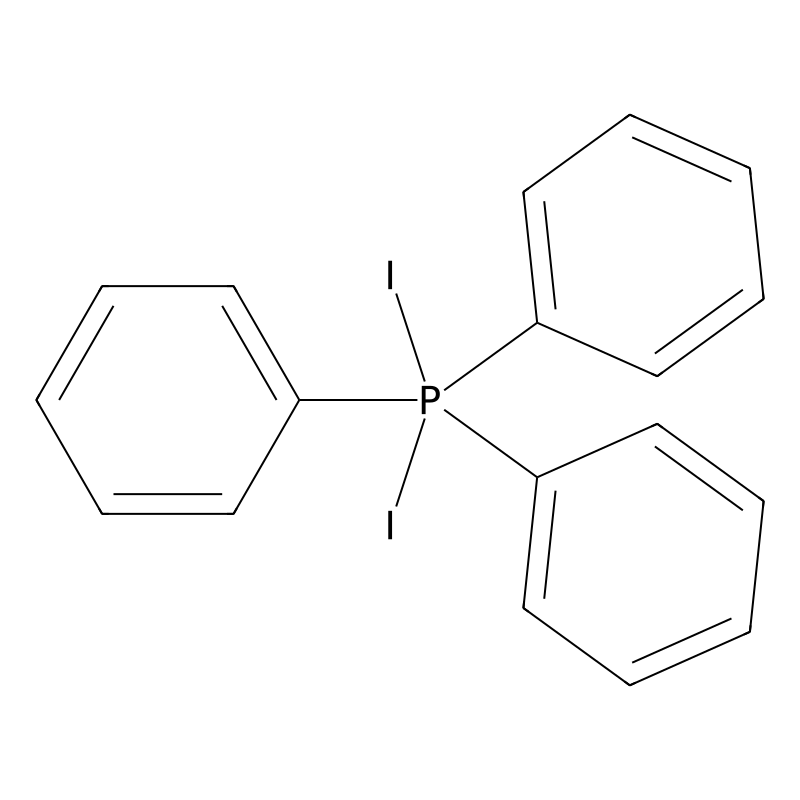

Diiodotriphenylphosphorane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diiodotriphenylphosphorane (CAS 6396-07-2) is a pre-formed, hypervalent phosphonium salt widely utilized as an electrophilic halogenating and activating agent . In industrial and laboratory procurement, it serves as the premier reagent for the mild conversion of alcohols to alkyl iodides, the dehydration of amides, and the activation of carboxylic acids for esterification [1]. Supplied as a stable, weighable crystalline solid, it provides precise stoichiometric control that is difficult to achieve with in situ mixtures, making it highly valuable for reproducible scale-up and sensitive substrate handling .

Substituting pre-formed diiodotriphenylphosphorane with in situ generated mixtures (triphenylphosphine and elemental iodine) or alternative dihalides (such as triphenylphosphine dibromide) introduces significant process variability [1]. Elemental iodine is volatile, corrosive, and challenging to weigh accurately at scale, often leading to non-stoichiometric ratios that leave unreacted iodine or phosphine to complicate downstream purification [2]. Furthermore, substituting with the dibromide or classic Appel reagents fundamentally alters the leaving group thermodynamics and reaction kinetics [3]. For sterically hindered substrates or reactions requiring the superior leaving-group ability of an iodide, generic brominating or chlorinating analogs will result in stalled kinetics or severely diminished yields [3].

References

- [1] Science of Synthesis 35.3, 'One Saturated Carbon—Iodine Bond', Thieme, 2007.

- [2] Science of Synthesis 35.3, 'One Saturated Carbon—Iodine Bond', Thieme, 2007.

- [3] Sardarian et al., 'One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide[Ph3PX2 (X=Br, I)]', Acta Chim. Slov. 2009, 56, 729–733.

Superior Activation of Sterically Hindered Carboxylic Acids

In the one-pot synthesis of esters under neutral conditions, pre-formed diiodotriphenylphosphorane demonstrates superior electrophilic activation compared to its brominated analog [1]. When evaluated in the esterification of sterically hindered alcohols (e.g., t-butanol) and hindered acids, the diiodo/DMAP system achieves higher conversion efficiencies[1]. In comparative esterification assays of hindered substrates, diiodotriphenylphosphorane yielded 60% of the target ester compared to 55% for triphenylphosphine dibromide under identical conditions, while unhindered substrates routinely reach near-quantitative (>95%) yields within minutes[1].

| Evidence Dimension | Product yield in hindered esterification |

| Target Compound Data | 60% yield (Diiodotriphenylphosphorane) |

| Comparator Or Baseline | 55% yield (Triphenylphosphine dibromide) |

| Quantified Difference | +5% absolute yield improvement for highly hindered substrates |

| Conditions | Equimolar reagent loading with DMAP in dichloromethane at room temperature |

Procuring the iodo-variant ensures maximum conversion efficiency for sterically demanding active pharmaceutical ingredients (APIs) where brominated analogs stall.

Elimination of Elemental Iodine Handling and Stoichiometric Errors

While diiodotriphenylphosphorane can be generated in situ by mixing triphenylphosphine with elemental iodine, this approach introduces severe processability challenges[1]. Elemental iodine readily sublimates, making precise stoichiometric weighing difficult and often resulting in excess iodine that causes oxidative side reactions or requires intensive thiosulfate quenching [2]. Procuring pre-formed diiodotriphenylphosphorane (purity ≥90%, melting point 210-220 °C) guarantees an exact 1:1 P:I2 stoichiometry. This eliminates the handling of corrosive iodine vapors, reduces the impurity profile of the crude product, and simplifies the chromatographic removal of the triphenylphosphine oxide byproduct [1].

| Evidence Dimension | Stoichiometric control and handling safety |

| Target Compound Data | Pre-formed solid, exact 1:1 stoichiometry, MP 210-220 °C |

| Comparator Or Baseline | In situ Ph3P + I2 (Volatile, imprecise stoichiometry) |

| Quantified Difference | Elimination of volatile I2 handling and excess reagent side-reactions |

| Conditions | Industrial scale-up and bulk reagent weighing |

Utilizing the pre-formed solid significantly improves batch-to-batch reproducibility and operator safety, lowering overall downstream purification costs.

Regioselective Synthesis of beta-Iodo alpha,beta-Unsaturated Ketones

Diiodotriphenylphosphorane exhibits unique solvent-dependent reactivity profiles for the synthesis of beta-iodo alpha,beta-unsaturated ketones from beta-diketones [1]. While the dichloro and dibromo analogs perform this conversion in benzene at room temperature, the diiodo variant specifically requires refluxing acetonitrile to overcome the stability of the intermediate phosphonium salt [1]. Under these optimized conditions, diiodotriphenylphosphorane with triethylamine affords stereoselective and regioselective yields of (E)-2-iodomethylenecycloalkanones that cannot be accessed via standard brominating agents or direct iodine treatment [1].

| Evidence Dimension | Regioselective synthesis of beta-iodo enones |

| Target Compound Data | High regioselectivity for (E)-iodo enones in refluxing acetonitrile |

| Comparator Or Baseline | Triphenylphosphine dibromide / dichloride (Yields bromo/chloro analogs, different solvent requirements) |

| Quantified Difference | Exclusive access to the iodo-derivative with strict stereocontrol |

| Conditions | Reaction of beta-diketones with phosphonium dihalides and triethylamine |

For medicinal chemistry procurement, this reagent provides an exclusive, high-yield pathway to target iodo-enones required for subsequent cross-coupling (e.g., Suzuki/Stille) reactions.

Mild Conversion of Sensitive Alcohols to Alkyl Iodides

Where this compound is the right choice for executing Appel-type iodinations on substrates that cannot tolerate the acidic byproducts of HI or the oxidative potential of excess elemental iodine [1].

One-Pot Esterification of Sterically Hindered APIs

Where this compound is the right choice for activating bulky carboxylic acids and alcohols in pharmaceutical synthesis, outperforming brominated analogs in yield and reaction time [2].

Synthesis of Cross-Coupling Precursors

Where this compound is the right choice for the regioselective preparation of beta-iodo alpha,beta-unsaturated ketones, providing essential reactive handles for palladium-catalyzed cross-coupling in complex molecule synthesis [3].

References

- [1] Science of Synthesis 35.3, 'One Saturated Carbon—Iodine Bond', Thieme, 2007.

- [2] Sardarian et al., 'One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide[Ph3PX2 (X=Br, I)]', Acta Chim. Slov. 2009, 56, 729–733.

- [3] Piers et al., 'Synthesis of P-chloro, P-bromo, and P-iodo a,P-unsaturated ketones', Can. J. Chem. 1975, 53, 2849-2864.